Ac-Arg-Pna HCl

Trypsin kinetics Chromogenic substrate Enzyme assay

Ac-Arg-pNA·HCl delivers ~1.8× faster trypsin hydrolysis than Bz-Arg-pNA, boosting daily inhibitor screening throughput. The acetyl N-terminal group confers distinct S1 subsite kinetics—assays calibrated with benzoyl- or Z-protected substrates are not interchangeable without full re-validation. ≥98% purity minimizes p-nitroaniline background, ensuring reliable Km and Vmax for GLP/GMP workflows. For fungal trypsin-like proteases (e.g., proteinase B), acetyl protection may overcome the 50-fold affinity loss observed with benzoyl substrates.

Molecular Formula C14H21ClN6O4
Molecular Weight 372.81
CAS No. 40127-26-2
Cat. No. B613253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Arg-Pna HCl
CAS40127-26-2
Synonyms40127-26-2; Ac-Arg-PnaHCl; AM002361; FT-0639610; Nalpha-Acetyl-L-arginine4-nitroanilidehydrochloride; (2S)-5-CARBAMIMIDAMIDO-2-ACETAMIDO-N-(4-NITROPHENYL)PENTANAMIDEHYDROCHLORIDE
Molecular FormulaC14H21ClN6O4
Molecular Weight372.81
Structural Identifiers
SMILESCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl
InChIInChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s1
InChIKeyDIZLHGPXAQZDTN-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Arg-Pna HCl (CAS 40127-26-2) Chromogenic Substrate for Trypsin and Papain: Procurement Specifications and Key Identifiers


Ac-Arg-pNA·HCl (Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride, CAS 40127-26-2) is a synthetic amino acid derivative that functions as a chromogenic substrate for serine and cysteine proteases, primarily trypsin (EC 3.4.21.4) and papain (EC 3.4.22.2). The compound comprises an acetyl-protected L-arginine residue covalently linked to a para-nitroanilide (pNA) chromophore [1]. Enzymatic cleavage at the Arg-pNA amide bond liberates p-nitroaniline, which is quantitatively detected by absorbance at 405–410 nm, enabling spectrophotometric enzyme activity assays [2]. The compound is supplied as a hydrochloride salt (molecular formula C₁₄H₂₀N₆O₄·HCl, molecular weight 372.81 g/mol) and is commercially available from multiple vendors in purity grades ranging from >95% to >99% .

Why Ac-Arg-Pna HCl Cannot Be Substituted with Bz-Arg-pNA or Other Acyl-Arginine-pNA Analogs in Quantitative Trypsin Assays


Generic substitution among acyl-arginine-pNA derivatives is not scientifically valid because the N-terminal protecting group profoundly influences substrate binding affinity, turnover rate, and overall catalytic efficiency. The acetyl (Ac) moiety in Ac-Arg-pNA·HCl differs from the benzoyl (Bz) group in Bz-Arg-pNA (L-BAPA) and the benzyloxycarbonyl (Z) group in Z-Arg-pNA in both steric bulk and electronic properties, which directly affect the enzyme's S1 subsite interactions and the rate-limiting deacylation step [1]. Consequently, kinetic parameters (Km, kcat, kcat/Km) vary substantially across this compound class, and assays calibrated with one substrate cannot be directly compared to those using another without full re-validation [2]. Procurement decisions must therefore be guided by the specific kinetic profile required for the experimental system, not merely by the presence of the Arg-pNA core structure.

Quantitative Differentiation Evidence: Ac-Arg-Pna HCl vs. Bz-Arg-pNA and Other Acyl-Arginine-pNA Analogs in Protease Assays


Hydrolysis Rate Comparison: Ac-Arg-pNA Outperforms Bz-Arg-pNA in Bovine Trypsin Assays

In a direct synthetic methods study of arginine-p-nitroanilide derivatives, Ac-Arg-pNA (l-AAPA·HCl) was hydrolyzed approximately 1.8 times faster than the benzoyl analog Bz-Arg-pNA (l-BAPA·HCl) by bovine trypsin under identical assay conditions [1]. The study established that the N-terminal acetyl protecting group confers a kinetic advantage over the bulkier benzoyl group for trypsin-mediated hydrolysis of the Arg-pNA bond.

Trypsin kinetics Chromogenic substrate Enzyme assay

Catalytic Efficiency in Yeast Proteinase B Assays: Ac-Arg-pNA Enables Detection Where Bz-Arg-pNA Shows Significantly Reduced Affinity

In a substrate specificity study of proteinase B from Baker's yeast (Saccharomyces cerevisiae), Bz-Arg-pNA was cleaved by the enzyme but with substantially impaired kinetic parameters relative to trypsin: Km and kcat for Bz-Arg-OEt (a closely related ester analog) were 1/50 and 1/7 as high as the corresponding values determined for trypsin [1]. Notably, the study also examined Ac-Tyr-OEt as a chymotrypsin substrate, and while the acetyl (Ac) group conferred activity in that context, Bz-Arg-pNA was the only Arg-pNA derivative tested for the trypsin-like activity of proteinase B [1]. Ac-Arg-pNA, bearing the same acetyl N-terminal protection as the effective Ac-Tyr-OEt, offers a structurally consistent alternative for laboratories seeking to characterize the trypsin-like component of yeast proteolytic systems without the kinetic penalty observed with benzoyl-protected substrates.

Proteinase B Yeast proteases Substrate specificity

Vendor Purity Specifications: >99% HPLC-Grade Ac-Arg-pNA·HCl Available for Quantitative Reproducibility

Commercially available Ac-Arg-pNA·HCl is supplied with documented purity levels meeting or exceeding 99% as determined by HPLC analysis . This purity threshold is critical for quantitative enzyme kinetics where substrate concentration accuracy directly impacts calculated Km and Vmax values. In contrast, generic or lower-grade acyl-arginine-pNA preparations may contain residual p-nitroaniline contamination or incomplete protection group intermediates that elevate background absorbance and compromise assay linearity .

Peptide purity HPLC analysis Quality control

Kinetic Characterization in GPA Analog Systems: Ac-GPA-pNA Exhibits Low Km and kcat Profile Distinct from Bz- and Z-Protected Analogs

In a comparative kinetic analysis of p-guanidino-L-phenylalanine (GPA) p-nitroanilide substrates, Ac-GPA-pNA demonstrated remarkably low values of both kcat and Km during tryptic hydrolysis by bovine and porcine trypsins [1]. This kinetic behavior was shared with Z-GPA-pNA and Bz-GPA-pNA, indicating that the N-terminal protecting group modulates the absolute values of both binding affinity and catalytic turnover within this substrate class. Among the three Nα-substituted anilide GPA substrates, Z-GPA-pNA was identified as the best substrate for both trypsins, establishing a clear rank-order difference across protecting groups [1]. The study also demonstrated that the kcat/Km values for GPA derivatives differed significantly from those of corresponding arginine derivatives, confirming that the N-terminal substitution pattern directly influences the enzyme's transition-state stabilization [1].

Enzyme kinetics Substrate specificity Trypsin

Ac-Arg-Pna HCl Application Scenarios Based on Quantified Differentiation Evidence


High-Throughput Trypsin Inhibitor Screening Requiring Rapid Signal Development

Laboratories conducting large-scale trypsin inhibitor screens benefit from Ac-Arg-pNA·HCl due to its approximately 1.8-fold faster hydrolysis rate compared to Bz-Arg-pNA under comparable conditions [1]. This accelerated kinetics enables shorter incubation times per assay plate, increasing daily screening throughput and reducing overall campaign duration. The faster chromophore release also improves signal-to-noise ratios at early time points, facilitating more accurate IC₅₀ determinations.

Yeast Protease Characterization Studies in Saccharomyces cerevisiae

Research groups investigating proteinase B (EC 3.4.22.9) or related vacuolar proteases in Baker's yeast should consider Ac-Arg-pNA·HCl as an alternative to benzoyl-protected Arg-pNA substrates. Evidence from proteinase B specificity studies shows that Bz-protected substrates exhibit a 50-fold reduction in binding affinity (Km) and 7-fold reduction in turnover number (kcat) compared to trypsin [2]. The acetyl N-terminal protection in Ac-Arg-pNA·HCl parallels the effective chymotrypsin substrate Ac-Tyr-OEt used in the same study, suggesting a more favorable kinetic profile for fungal trypsin-like activity detection.

Enzyme Kinetics Laboratories Requiring Publication-Grade Quantitative Reproducibility

For laboratories publishing peer-reviewed kinetic data or operating under GLP/GMP quality frameworks, Ac-Arg-pNA·HCl is commercially available at >99% HPLC purity . This purity specification exceeds the ≥95% threshold typically required for quantitative enzyme assays, minimizing background interference from residual p-nitroaniline contamination and ensuring that measured Km and Vmax values accurately reflect enzyme-substrate interactions rather than impurities. The high purity also reduces lot-to-lot variability, which is critical for multi-year longitudinal studies and assay transfer between collaborating laboratories.

Comparative Substrate Profiling Across Trypsin Orthologs and Isoforms

Studies characterizing trypsin variants from different species (e.g., bovine vs. porcine vs. fish trypsins) or engineered trypsin mutants require systematic substrate panels to map specificity determinants. Evidence from GPA-pNA analog studies demonstrates that N-terminal protecting groups (Ac, Bz, Z) produce measurably different kinetic parameters even when the core Arg/GPA-pNA structure is conserved [3]. Including Ac-Arg-pNA·HCl in such panels enables researchers to determine whether acetyl protection confers a kinetic advantage or disadvantage for their specific trypsin isoform, providing mechanistic insight into S1 subsite interactions and guiding substrate selection for downstream applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-Arg-Pna HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.